

theoretical vs experimental properties of octyl formate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl formate

Cat. No.: B089808

[Get Quote](#)

An In-depth Technical Guide on the Theoretical vs. Experimental Properties of **Octyl Formate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl formate (CAS No. 112-32-3), also known as octyl methanoate, is a fatty alcohol ester recognized for its characteristic fruity aroma.^[1] It is utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics and personal care products.^{[2][3]} This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of **octyl formate**. It includes a detailed comparison of its physicochemical properties, spectroscopic data, and standardized experimental protocols for their determination. The guide is intended to serve as a critical resource for professionals in research, development, and quality control.

Chemical Identity

Octyl formate is the ester formed from octan-1-ol and formic acid.^{[1][4]} Its structure consists of an eight-carbon alkyl chain attached to a formate group.^[1]

Identifier	Value	Reference
IUPAC Name	octyl formate	[4]
Synonyms	n-Octyl formate, Octyl methanoate, Formic acid, octyl ester	[5] [6] [7]
CAS Number	112-32-3	[2]
Molecular Formula	C ₉ H ₁₈ O ₂	[2]
Molecular Weight	158.24 g/mol	[2] [4]
SMILES	CCCCCCCCOC=O	[4]
InChIKey	AVBRYQRTMPHARE-UHFFFAOYSA-N	[4]

Comparison of Theoretical and Experimental Properties

This section summarizes the available quantitative data for **octyl formate**, distinguishing between computed (theoretical) and measured (experimental) values.

Physicochemical Properties

The following table presents a compilation of physical and chemical properties from various sources.

Property	Experimental Value	Conditions	Reference
Physical State	Colorless Liquid	Ambient	[2][4]
Melting Point	-39.1 °C	-	[4][5]
Boiling Point	198.00 to 199.00 °C 87.00 to 89.00 °C	@ 760.00 mm Hg @ 20.00 mm Hg	[8] [4][8]
	73 °C	@ 10 Torr	[5]
Density	0.869 - 0.874 g/cm³ 0.8581 g/cm³ 0.877 g/mL	- @ 20 °C @ 25 °C	[4] [5] [9]
	0.87200 to 0.87600 g/cm³	@ 25.00 °C	[8]
Refractive Index	1.418 - 1.420 1.4155 - 1.4195 1.418	@ 20 °C (n20/D) @ 20 °C (n20/D) @ 20 °C (n20/D)	[4] [2][8]
Flash Point	77.22 °C (171.00 °F)	TCC (Tag Closed Cup)	[1][8]
Solubility	Insoluble in glycerol. Soluble in most fixed oils, mineral oil, and propylene glycol.	-	[4]
Water: 113.8 mg/L	@ 25 °C (estimated)	[8]	
Vapor Pressure	0.339000 mmHg	@ 25.00 °C (estimated)	[8]
logP (o/w)	3.434 (estimated)	-	[8]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of **octyl formate**.

Spectrum Type	Key Features and Data	Source
GC-MS	Spectra available in the Human Metabolome Database (HMDB) and MassBank of North America (MoNA). [4]	
¹ H NMR	Spectrum available from ChemicalBook.	[10]
¹³ C NMR	Spectrum available from ChemicalBook.	[10]
IR	Spectra available from ChemicalBook and SpectraBase.	[4] [10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **octyl formate** are provided below.

Synthesis of Octyl Formate via Esterification

Octyl formate is commonly synthesized by the direct esterification of n-octyl alcohol with formic acid.[\[1\]](#)[\[7\]](#) Formic acid can often self-catalyze the reaction without the need for an additional acid catalyst.[\[1\]](#)

Materials:

- 1-octanol (n-octyl alcohol)
- Formic acid (e.g., 85% solution)
- p-Toluenesulfonic acid (optional catalyst)[\[11\]](#)
- Isohexanes (or other suitable solvent for azeotropic water removal)
- Sodium bicarbonate (NaHCO_3) solution (for washing)

- Anhydrous sodium sulfate (for drying)
- Reaction flask, condenser, Dean-Stark trap, heating mantle, separatory funnel, distillation apparatus.

Procedure:

- Combine 1-octanol and a molar excess of formic acid in a round-bottom flask equipped with a Dean-Stark trap and condenser.[\[11\]](#) An optional acid catalyst like p-toluenesulfonic acid can be added.[\[11\]](#)
- Add a solvent such as isohexanes to facilitate the azeotropic removal of water.[\[11\]](#)
- Heat the mixture to reflux. Water produced during the reaction, along with any water from the formic acid solution, will be collected in the Dean-Stark trap.[\[11\]](#)
- Monitor the reaction until no more water is collected, indicating the reaction is near completion.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining formic acid, and finally with brine.[\[11\]](#)
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent by simple distillation.[\[11\]](#)
- Purify the resulting crude **octyl formate** by fractional distillation under reduced pressure to obtain the final product.[\[11\]](#)

Determination of Boiling Point (Micro Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[\[12\]](#)[\[13\]](#)

Materials:

- Thiele tube filled with mineral oil
- Thermometer
- Small test tube (e.g., 6 x 50 mm) or fusion tube
- Capillary tube (sealed at one end)
- Rubber band or thread
- Heat source (Bunsen burner or hot plate)[12][14]
- **Octyl formate** sample

Procedure:

- Place a few drops of **octyl formate** into the small test tube, enough to create a liquid column of about 1.5-2.0 cm.[15]
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample. [13]
- Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[12][13]
- Clamp the thermometer assembly and immerse it in the Thiele tube's mineral oil bath, ensuring the oil level is above the side arm's upper opening.[12][15]
- Gently heat the side arm of the Thiele tube.[12][13] Convection currents will ensure uniform temperature distribution.
- As the temperature rises, air trapped in the capillary tube will bubble out.
- Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached its boiling point.[12][14]
- Remove the heat and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][14] Record this temperature.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[16][17]

Materials:

- Graduated cylinder (e.g., 25 mL or 50 mL) or pycnometer for higher accuracy
- Electronic balance (accurate to at least 0.01 g)
- Thermometer
- **Octyl formate** sample

Procedure:

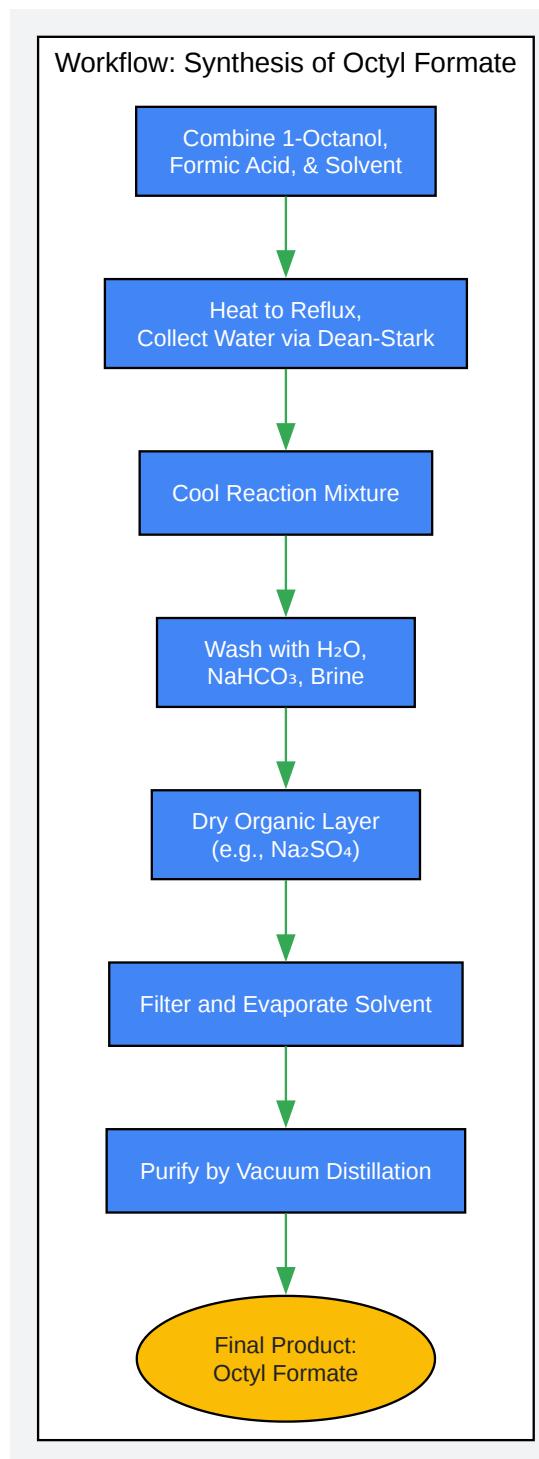
- Measure and record the mass of a clean, dry graduated cylinder (or pycnometer).[16][18]
- Add a specific volume of **octyl formate** (e.g., 20 mL) to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[16][18]
- Measure and record the combined mass of the graduated cylinder and the **octyl formate**.
[16][18]
- Measure and record the temperature of the liquid, as density is temperature-dependent.[16]
- Calculate the mass of the **octyl formate** by subtracting the mass of the empty cylinder from the combined mass.[17]
- Calculate the density using the formula: Density = Mass / Volume.[18]
- Repeat the measurement several times and calculate the average value to ensure precision.
[18]

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.[\[19\]](#)[\[20\]](#)

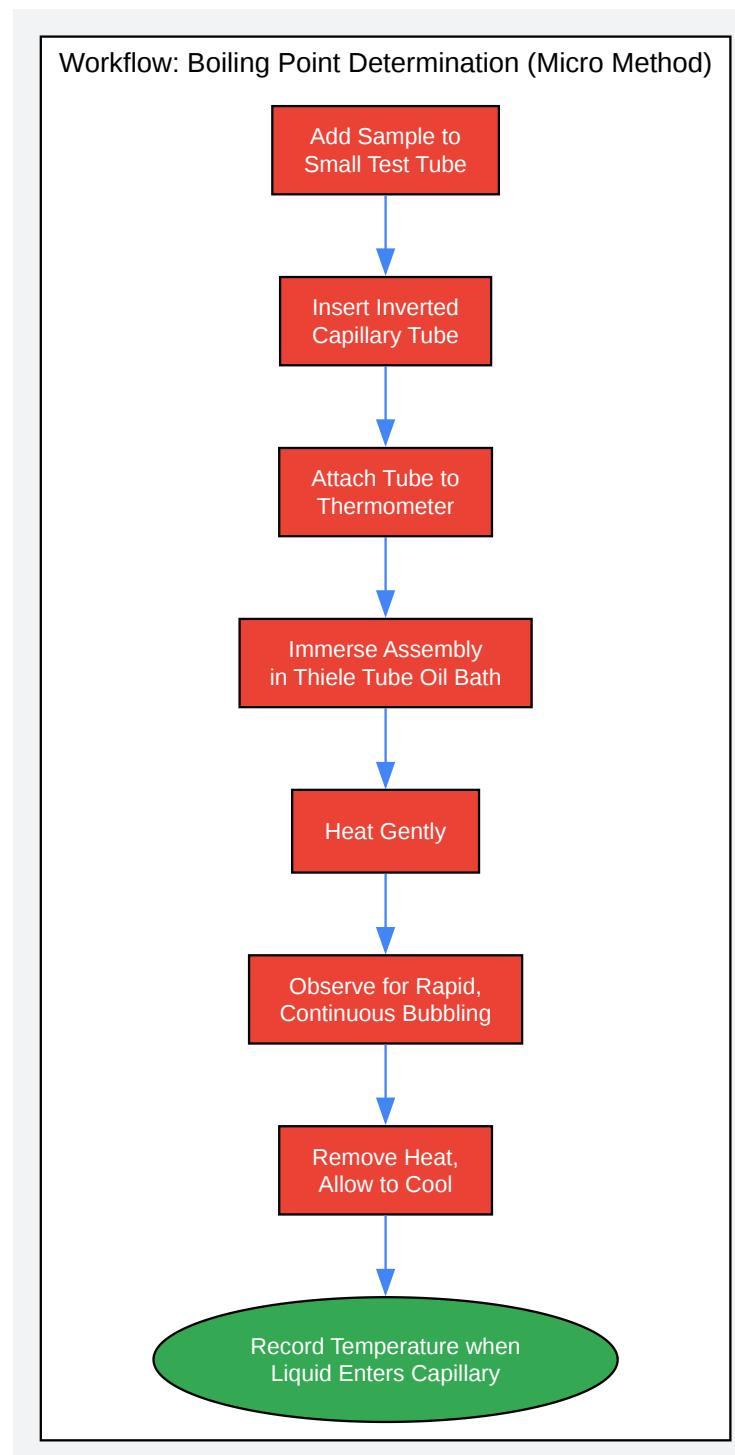
Materials:

- Abbe refractometer
- Constant temperature water bath (to control prism temperature)
- Light source (typically a sodium lamp or white light with a compensator)
- Dropper
- **Octyl formate** sample
- Ethanol and soft tissue for cleaning

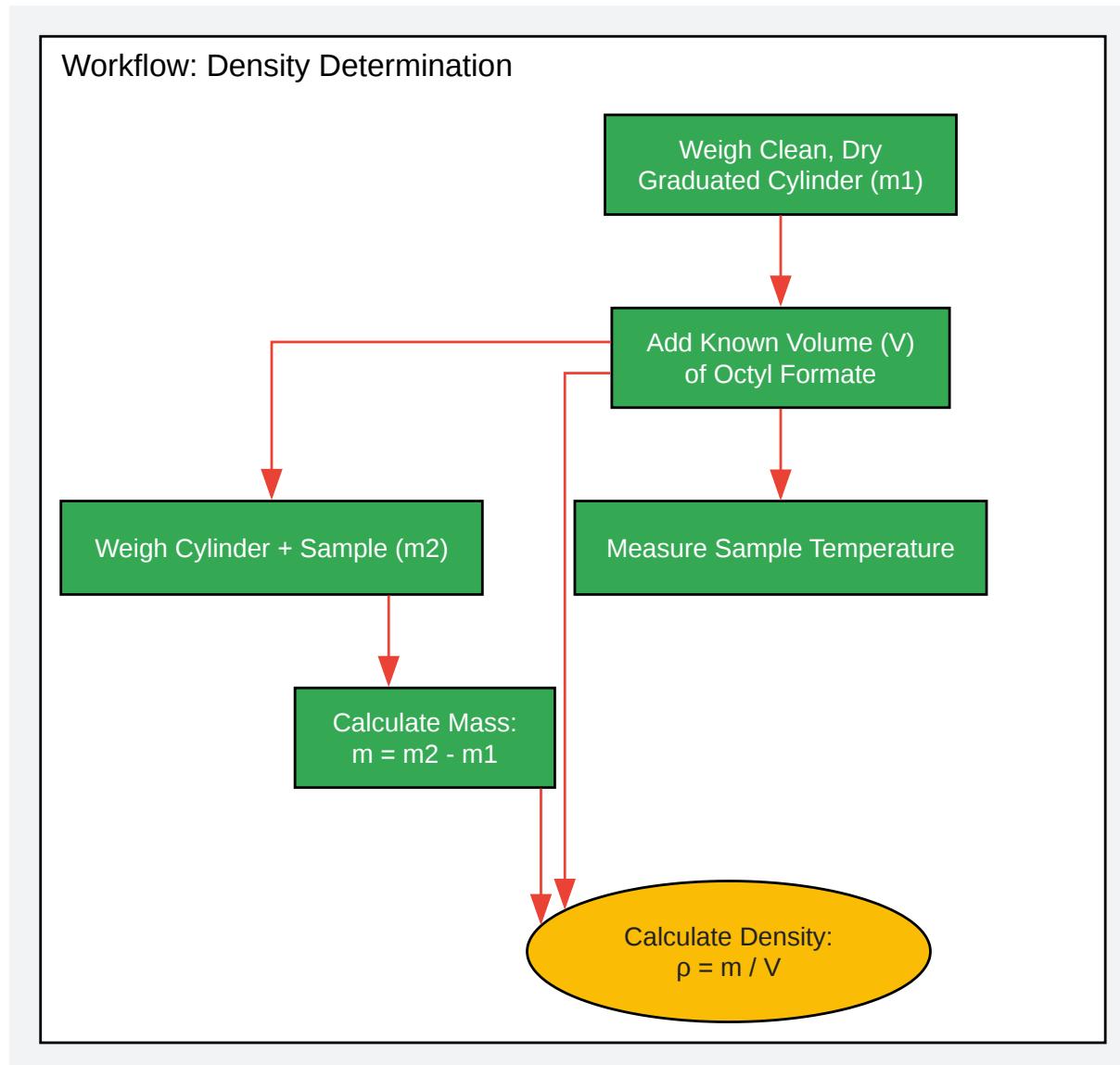

Procedure:

- Ensure the refractometer prisms are clean and dry.
- Calibrate the instrument using a standard with a known refractive index, such as distilled water.[\[19\]](#)
- Using a clean dropper, place 2-3 drops of **octyl formate** onto the surface of the lower prism.[\[20\]](#)
- Close the prisms firmly.
- Adjust the light source and mirror to achieve optimal illumination of the prism.[\[20\]](#)
- While looking through the eyepiece, turn the coarse adjustment knob until the boundary between the light and dark regions becomes visible.[\[19\]](#)
- If colored fringes appear at the boundary (chromatic aberration), adjust the compensator knob until the boundary is a sharp, black-and-white line.[\[20\]](#)

- Fine-tune the adjustment so that the sharp boundary line intersects precisely with the crosshairs in the eyepiece.[20]
- Read the refractive index value directly from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.[19]


Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.


[Click to download full resolution via product page](#)

Workflow for the synthesis of **octyl formate**.

[Click to download full resolution via product page](#)

Workflow for boiling point determination.

[Click to download full resolution via product page](#)

Workflow for density determination.

Safety and Handling

Octyl formate is classified as a combustible liquid and can cause skin and serious eye irritation.[21][22] It may also cause respiratory irritation.[21][22]

- Handling: Use in a well-ventilated area and avoid inhaling vapors.[21][23] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, to prevent skin and eye contact.[23][24]
- Storage: Store in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[21][23] Keep the container tightly closed.[21]
- First Aid: In case of skin contact, wash with plenty of water.[21] If in eyes, rinse cautiously with water for several minutes.[21] If inhaled, move the person to fresh air.[21] Seek medical attention if irritation persists.[21]

For comprehensive safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octyl formate (112-32-3) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse | MDPI [mdpi.com]
- 4. Octyl formate | C9H18O2 | CID 8176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Formic acid, octyl ester [webbook.nist.gov]
- 7. OCTYL FORMATE | 112-32-3 [chemicalbook.com]
- 8. octyl formate, 112-32-3 [thegoodsentscompany.com]
- 9. chembk.com [chembk.com]
- 10. OCTYL FORMATE(112-32-3) 1H NMR spectrum [chemicalbook.com]

- 11. Scienzemadness Discussion Board - esterification of 1-octanol with formic acid (n-octyl formate) - Powered by XMB 1.9.11 [scienzemadness.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. chymist.com [chymist.com]
- 16. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 17. wjec.co.uk [wjec.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 20. davjalandhar.com [davjalandhar.com]
- 21. vigon.com [vigon.com]
- 22. aksci.com [aksci.com]
- 23. Octyl Formate | 112-32-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 24. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [theoretical vs experimental properties of octyl formate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089808#theoretical-vs-experimental-properties-of-octyl-formate\]](https://www.benchchem.com/product/b089808#theoretical-vs-experimental-properties-of-octyl-formate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com